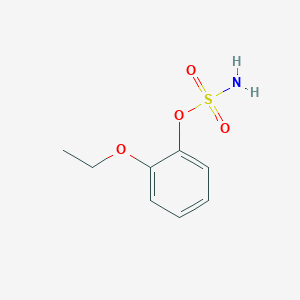

2-Ethoxyphenyl sulfamate

Description

Overview of 2-Ethoxyphenyl Sulfamate (B1201201) in Contemporary Chemical Research

2-Ethoxyphenyl sulfamate is an organic compound characterized by a sulfamate functional group (-OSO₂NH₂) attached to a 2-ethoxyphenyl ring. smolecule.com Its chemical structure, specifically the presence of the sulfamate moiety and the ethoxy group at the ortho position, makes it a subject of interest in modern chemical research. smolecule.com In contemporary studies, the compound is primarily investigated for its potential as a versatile building block in organic synthesis and as a lead compound in medicinal chemistry. smolecule.com

Researchers are exploring its utility as a reactive intermediate for creating more complex molecules. smolecule.com The sulfamate group is recognized for its ability to function as a leaving group in various chemical transformations, which allows for the strategic introduction of other functional groups. smolecule.com This reactivity is crucial for its application as a research tool in studying reaction mechanisms involving sulfamate-containing molecules. smolecule.com Furthermore, its potential biological activity has led to its consideration as a foundational structure for the development of new pharmaceutical agents, particularly in areas like antihypertensive or antimicrobial drug discovery. smolecule.com The specific placement of the ethoxy group on the phenyl ring is thought to influence both its chemical reactivity and its biological profile when compared to other similar sulfamate compounds. smolecule.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 128276-53-9 smolecule.com |

| Molecular Formula | C₈H₁₁NO₄S nih.gov |

| Molecular Weight | 217.24 g/mol nih.gov |

| IUPAC Name | (2-ethoxyphenyl) sulfamate nih.gov |

| Canonical SMILES | CCOC1=CC=CC=C1OS(=O)(=O)N smolecule.com |

| InChI Key | GALYTZAHXNSNBM-UHFFFAOYSA-N nih.gov |

| XLogP3 | 0.9 nih.gov |

Historical Context of Sulfamate Chemistry and Derivatives in Organic Synthesis and Medicinal Chemistry

The study of sulfamates and their derivatives has a significant history in both organic synthesis and medicinal chemistry. The sulfamate functional group is a key structural motif found in a variety of pharmacologically active compounds. nih.gov Historically, synthetic organosulfur compounds, including sulfonamides and sulfamates, were among the first chemotherapeutic agents used as antibacterial drugs. nih.gov

In medicinal chemistry, the sulfamate moiety has been incorporated into numerous therapeutic candidates to target a range of biological processes. nih.gov Sulfamate derivatives have been developed as potent anticancer agents by targeting biological targets such as steroid sulfatases (STS) and carbonic anhydrases (CAs). nih.gov The sulfamide group, closely related to the sulfamate, is often used as a bioisosteric replacement for sulfonamide or urea functionalities in drug design, highlighting the versatility of the core structure in creating electrostatic interactions with biological targets. nih.gov

In the realm of organic synthesis, aryl sulfamates have gained considerable attention as highly versatile electrophiles for cross-coupling reactions. nih.gov They are valued for their stability under various reaction conditions and their relative inertness toward conventional palladium catalysis, which allows for selective transformations. nih.govnih.gov The sulfamate group can also act as a directing group, enabling the functionalization of the arene ring at specific positions before its use in a cross-coupling reaction. nih.govnih.gov Research has demonstrated their successful use in nickel-catalyzed aminations and iron-catalyzed alkylations, providing robust methods for constructing carbon-nitrogen and carbon-carbon bonds. nih.govnih.gov This utility has made aryl sulfamates, as a class, indispensable tools for assembling polysubstituted aromatic compounds found in pharmaceuticals, natural products, and advanced materials. nih.gov

Conceptual Framework for Investigating this compound Reactivity and Applications

The investigation into the reactivity and potential applications of this compound is guided by a conceptual framework centered on the distinct properties of the aryl sulfamate functional group. This framework is built upon its established roles in chemical transformations, which dictate its utility as a synthetic intermediate.

Reactivity Profile: The sulfamate moiety is a key determinant of the compound's chemical behavior. It can participate in several fundamental reactions:

Nucleophilic Substitution: The sulfamate group can act as an effective leaving group, facilitating nucleophilic substitution reactions where various substituents can be introduced onto the aromatic ring. smolecule.com

Hydrolysis: Under aqueous conditions, this compound can undergo hydrolysis to produce the corresponding amine and sulfonic acid. smolecule.com

Oxidation: The compound can be oxidized to form sulfonate derivatives, which can then be used in further reactions like electrophilic aromatic substitutions. smolecule.com

Recent advances in catalysis have expanded the reactivity profile of aryl sulfamates. Iron-catalyzed couplings with Grignard reagents have proven effective for forming sp²–sp³ carbon-carbon bonds. nih.gov Additionally, nickel-catalyzed aminations provide a powerful method for constructing carbon-nitrogen bonds, a common linkage in medicinal agents. nih.gov Palladium-based catalysts have also been developed for the broad-scope amination of aryl sulfamates. bohrium.com

Table 2: Synthetic Pathways for this compound

| Synthesis Method | Description |

|---|---|

| Direct Sulfamation | This route involves the reaction of 2-ethoxyphenol (B1204887) with a sulfonating agent like sulfur trioxide or chlorosulfonic acid, followed by treatment with an amine to form the sulfamate. smolecule.com |

| Sulfamoylation of Phenols | A more general method where phenolic compounds, such as 2-ethoxyphenol, react with sulfamoyl chlorides in the presence of a base. smolecule.com |

| Use of Fluorosulfates | A modern approach utilizing fluorosulfates in the presence of amines to synthesize various sulfamates, including this compound. smolecule.com |

The ortho-ethoxy group is another critical component of the conceptual framework. Its electronic and steric properties can influence the reactivity of the aromatic ring and the sulfamate group. This substitution pattern may affect the regioselectivity of further functionalization and modulate the biological activity of the molecule, making it a distinct entity compared to other aryl sulfamates. smolecule.com This framework provides a systematic approach to exploring this compound as a valuable precursor for synthesizing polyfunctionalized aromatic compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

128276-53-9 |

|---|---|

Molecular Formula |

C8H11NO4S |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(2-ethoxyphenyl) sulfamate |

InChI |

InChI=1S/C8H11NO4S/c1-2-12-7-5-3-4-6-8(7)13-14(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |

InChI Key |

GALYTZAHXNSNBM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OS(=O)(=O)N |

Canonical SMILES |

CCOC1=CC=CC=C1OS(=O)(=O)N |

Synonyms |

Sulfamic acid, 2-ethoxyphenyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxyphenyl Sulfamate and Its Derivatives

Direct Sulfamation Approaches to 2-Ethoxyphenyl Sulfamate (B1201201)

Direct sulfamation methods introduce the sulfamate group directly onto the 2-ethoxyphenol (B1204887) backbone. This is a common and straightforward approach for synthesizing 2-ethoxyphenyl sulfamate. smolecule.com

Reaction of 2-Ethoxyphenol with Sulfur Trioxide Precursors

One of the primary methods for the direct sulfamation of 2-ethoxyphenol involves its reaction with a sulfur trioxide precursor, such as a sulfur trioxide-amine complex (e.g., SO3·NMe3), followed by amination. smolecule.comdiva-portal.org This process begins with the formation of a sulfonate intermediate, which is then converted to the final sulfamate product. The use of sulfur trioxide complexes is favored as they are less harsh than free sulfur trioxide, allowing for more controlled reactions.

A general representation of this reaction is the treatment of an alcohol or phenol (B47542) with a sulfur trioxide-trimethylamine complex. This is followed by the removal of the solvent and subsequent analysis, a method that has been validated by comparison with traditional synthesis routes. diva-portal.org

Utilization of Chlorosulfonic Acid and Subsequent Amination Protocols

Another established method for the synthesis of this compound is the reaction of 2-ethoxyphenol with chlorosulfonic acid, followed by treatment with ammonia (B1221849) or an appropriate amine. smolecule.comgoogle.com This two-step process first involves the formation of a sulfonyl chloride intermediate from the reaction of the phenol with chlorosulfonic acid. orgsyn.orggoogle.com The subsequent amination step, where the sulfonyl chloride reacts with an amine, yields the desired sulfamate. google.com

For instance, a general procedure involves adding the phenolic compound to chlorosulfonic acid at room temperature, followed by heating. The resulting sulfonyl chloride is then reacted with an amine to produce the sulfamyl-anthranilic acid. google.com This approach is versatile and can be adapted for various phenolic precursors.

Phenol Sulfamoylation Strategies for the 2-Ethoxyphenyl Moiety

An alternative to direct sulfamation is the sulfamoylation of the 2-ethoxyphenyl group. This involves reacting a pre-formed sulfamoylating agent with 2-ethoxyphenol.

Base-Catalyzed Reactions with Sulfamoyl Chlorides

A widely employed method for synthesizing aryl sulfamates, including this compound, is the base-catalyzed reaction of a phenol with a sulfamoyl chloride. smolecule.comresearchgate.net In this reaction, a base, such as sodium hydride, is used to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide ion. researchgate.net This phenoxide then reacts with sulfamoyl chloride (H2NSO2Cl) to form the sulfamate ester. researchgate.netnih.gov

This method has been successfully used to synthesize a variety of aryl sulfamate derivatives. For example, phenolic intermediates have been converted to their corresponding sulfamates by reaction with sulfamoyl chloride in the presence of sodium hydride. researchgate.net Similarly, the synthesis of sulfamate derivatives has been achieved by reacting the precursor phenol with an excess of sulfamoyl chloride in N,N-dimethylacetamide (DMA). nih.govtandfonline.com

Table 1: Comparison of Sulfamoylation Conditions

| Phenolic Precursor | Reagents | Base | Solvent | Outcome | Reference |

| Phenolic intermediates | Sulfamoyl chloride | Sodium hydride | Not specified | Target sulfamate compounds | researchgate.net |

| Phenol 6 | Sulfamoyl chloride | - | Dimethylamine (DMA) | Sulfamate 7 | tandfonline.com |

| Phenol 19d | Sulfamoyl chloride | - | N,N-dimethylacetamide (DMA) | Sulfamate 19 | nih.gov |

Development of Advanced Sulfamoylating Reagents

To overcome the instability of sulfamoyl chloride, more stable and user-friendly sulfamoylating reagents have been developed. researchgate.net One such reagent is hexafluoroisopropyl sulfamate (HFIPS), a bench-stable solid that reacts with a wide range of alcohols and phenols under mild conditions. The primary byproduct of this reaction is hexafluoroisopropanol, which can be easily removed. researchgate.net

Another innovative approach involves the use of N-sulfamoyloxazolidinones as transsulfamoylating agents. These reagents offer a milder and safer alternative for preparing nonsymmetrical sulfamides. nii.ac.jp Furthermore, sulfur(vi) fluoride (B91410) exchange (SuFEx) chemistry has emerged as a powerful tool for creating sulfur-containing compounds. This strategy allows for sequential nucleophilic additions to a sulfur(vi) center, providing a new route to substituted sulfamate esters from alkyl alcohols and amines. researchgate.netthieme-connect.com

Novel Synthetic Routes for Sulfamate Esters

Recent research has focused on developing novel and more efficient synthetic routes to sulfamate esters, including those with aryl and heteroaryl substituents.

One notable advancement is the development of a photochemically-mediated, nickel-catalyzed synthesis of N-(hetero)aryl sulfamate esters. This method represents the first general N-(hetero)arylation reaction that uses sulfamate esters as nucleophiles. It proceeds under mild conditions, employing visible light at ambient temperature, and avoids the N-alkylation side reactions that can occur with palladium-based catalysts. nih.gov

Another novel approach is the one-flow synthesis of N-substituted sulfamate esters from chlorosulfonic acid. This rapid method (≤ 90 seconds) operates at room temperature and allows for the synthesis of products with acid- or base-labile groups without requiring extensive purification. nii.ac.jp The choice of tertiary amine in this process was found to be crucial in suppressing the formation of an unexpected symmetrical sulfite (B76179) byproduct. nii.ac.jp

Furthermore, a general method for coupling (hetero)aryl bromides with O-alkyl sulfamate esters has been developed, relying on catalytic amounts of nickel and photoexcitable iridium complexes. This protocol is tolerant of a broad range of simple and complex O-alkyl sulfamate ester substrates under mild conditions. nih.gov

Table 2: Summary of Novel Synthetic Routes for Sulfamate Esters

| Method | Key Features | Advantages | Reference |

| Photochemically-mediated, Nickel-catalyzed N-(hetero)arylation | Use of sulfamate esters as nucleophiles; visible light; ambient temperature. | Avoids N-alkylation; general for a range of aryl and heteroaryl groups. | nih.gov |

| One-flow synthesis from chlorosulfonic acid | Rapid reaction time (≤ 90 s); mild conditions (20 °C); simple workup. | High yield; tolerates labile functional groups; avoids tedious purification. | nii.ac.jp |

| Dual Nickel/Iridium-catalyzed coupling | Couples (hetero)aryl bromides with O-alkyl sulfamate esters. | Broad substrate scope; mild conditions. | nih.gov |

Preparation from Sulfamic Acid Salts via Activation with Triphenylphosphonium Ditriflate

A versatile and general method for synthesizing sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate. nih.govresearchgate.net This approach circumvents the use of unstable reagents like sulfamoyl chloride and is effective for a wide range of substrates. nih.govresearchgate.net The process begins with the facile preparation of N-substituted sulfamic acid salts by reacting a primary or secondary amine with a sulfur trioxide complex, such as sulfur trioxide pyridine (B92270) or sulfur trioxide trimethylamine. nih.gov

The core of the methodology is the activation of the sulfamic acid salt. This is achieved using triphenylphosphonium ditriflate, which is typically generated in situ from triflic anhydride (B1165640) (Tf₂O) and triphenylphosphine oxide (Ph₃PO). nih.gov The subsequent addition of an alcohol or phenol, such as 2-ethoxyphenol, as a nucleophile leads to the formation of the desired sulfamate ester. nih.govnih.gov The reaction generally proceeds in good to excellent yields and tolerates a variety of N-alkyl and N-aryl substituents on the sulfamic acid salt. nih.gov Optimal conditions often involve using triethylamine (B128534) as a base and conducting the reaction at low temperatures (e.g., -78 °C) before allowing it to warm to room temperature. nih.gov

| N-Substituent (on Sulfamic Acid Salt) | Nucleophile | Isolated Yield (%) |

|---|---|---|

| 2,2,2-Trifluoroethyl | n-Pentanol | 95 |

| Phenyl | n-Pentanol | 88 |

| 4-Nitrophenyl | n-Pentanol | 81 |

| 4-Methoxyphenyl | n-Pentanol | 92 |

| Propyl | n-Pentanol | 56 |

| 2,2,2-Trifluoroethyl | Phenol | 82 |

Hexafluoroisopropyl Sulfamate (HFIPS) Mediated Synthesis

Hexafluoroisopropyl sulfamate (HFIPS) has emerged as a highly effective reagent for the synthesis of sulfamates and sulfamides. organic-chemistry.orgmcmaster.ca It is a bench-stable, crystalline white powder, which makes it more convenient and safer to handle than traditional reagents like sulfamoyl chloride. organic-chemistry.orgenamine.net The reaction proceeds readily with a broad scope of alcohols, phenols, amines, and anilines under mild conditions to afford the corresponding sulfamoylated products. researchgate.netorganic-chemistry.org

In the synthesis of this compound, 2-ethoxyphenol is reacted with HFIPS. The reaction is typically carried out in a solvent mixture, with pyridine often being used to enhance reaction rates and yields. organic-chemistry.org A significant advantage of this method is that the sole byproduct is hexafluoroisopropanol (HFIP), a volatile and non-nucleophilic alcohol that can be easily removed by evaporation, simplifying product isolation and purification. organic-chemistry.orgenamine.net This methodology offers substantial improvements in operational simplicity and is scalable, making it valuable for both research and industrial applications. organic-chemistry.org

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1-Octanol | 8 | 94 |

| Cyclohexanol | 18 | 90 |

| Benzyl alcohol | 18 | 91 |

| Phenol | 18 | 92 |

| 4-Methoxyphenol | 18 | 94 |

| 3,5-Dimethylphenol | 18 | 95 |

Fluorosulfate-Based Methodologies

Fluorosulfate-based methods provide a powerful and increasingly popular route to aryl sulfamates, largely driven by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov Aryl fluorosulfates, such as the one derived from 2-ethoxyphenol, serve as key intermediates. wiley.com These intermediates can be synthesized by reacting a phenol with sulfuryl fluoride (SO₂F₂) gas in the presence of a base like triethylamine or by using aryl silyl (B83357) ethers as substrates. wiley.comthieme-connect.com

Once formed, the aryl fluorosulfate (B1228806) can be converted to the final aryl sulfamate. One notable method is a chemoselective cascade reaction that combines a Staudinger reduction with SuFEx chemistry. nih.govwiley.com In this process, an aryl fluorosulfate is used as a trap for an in situ generated iminophosphorane (from an azide (B81097) and a phosphine), forging the RNH–SO₂–OAr linkage. nih.gov More direct routes involve the reaction of phenols with sulfamoyl fluorides or the use of shelf-stable fluorosulfuryl imidazolium (B1220033) salts, which react efficiently with phenols to generate aryl fluorosulfates that can be subsequently converted to sulfamates. nih.govsmolecule.com

| Phenol Substrate | Isolated Yield (%) |

|---|---|

| Phenol | 95 |

| 4-Methoxyphenol | 98 |

| 4-Nitrophenol | 96 |

| 2-Naphthol | 96 |

| 4-Phenylphenol | 98 |

| 4-Iodophenol | 98 |

Regioselective and Stereoselective Synthesis of this compound Analogues

Directed Ortho Metalation (DoM) Strategies in O-Sulfamate Synthesis

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The N,N-dialkyl aryl O-sulfamate group has been established as an effective directed metalation group (DMG). nih.govcanada.ca This functionality directs a strong base, typically an alkyllithium reagent like n-butyllithium, to deprotonate the aromatic ring exclusively at the ortho position relative to the sulfamate group. wikipedia.orgnih.gov

This process generates a stabilized aryllithium intermediate which can then be trapped by a wide variety of electrophiles, introducing a new substituent at the C6 position of a this compound framework. nih.gov This methodology provides a general and efficient route to contiguously substituted aromatic compounds that can be difficult to access through classical electrophilic aromatic substitution. canada.caresearchgate.net Following functionalization, the sulfamate group can be retained or used as a cross-coupling partner itself. nih.gov

| Electrophile | Product (Substituent at ortho position) | Yield (%) |

|---|---|---|

| I₂ | -I | 95 |

| Me₃SiCl | -SiMe₃ | 98 |

| DMF | -CHO | 80 |

| (MeS)₂ | -SMe | 92 |

| ClCONEt₂ | -CONEt₂ | 72 |

| B(OMe)₃ then H₃O⁺ | -B(OH)₂ | 85 |

Application of Chiral Catalysts in Sulfamate Synthesis

Achieving stereocontrol in the synthesis of complex molecules containing a sulfamate moiety is a significant challenge addressed by the application of chiral catalysts. These methods are crucial for producing enantioenriched analogues. One prominent example is the use of chiral bifunctional guanidine (B92328) catalysts to promote enantioselective aza-Michael cyclizations. acs.orgchemrxiv.org In these reactions, a substrate containing both a sulfamate and a pendant α,β-unsaturated ester, ketone, or thioester undergoes cyclization to form chiral nitrogenous heterocycles, such as oxathiazinanes, with high enantiomeric ratios. acs.orgchemrxiv.org

Another powerful technique is the rhodium-catalyzed C-H amination of chiral sulfamate esters. nih.gov Using achiral rhodium catalysts, these reactions proceed through a nitrene intermediate to form cyclic sulfamidates with excellent diastereocontrol, effectively transferring the chirality of the starting material to the product. nih.gov These catalytic strategies enable the construction of complex, stereodefined architectures based on the sulfamate scaffold, which are valuable as chiral synthons for further synthetic transformations. acs.org

| Catalyst | Substrate Type | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Chiral Guanidine 1f | α,β-Unsaturated Benzyl Ester | Quantitative | 92.3:7.7 |

| Chiral Guanidine 1f | α,β-Unsaturated Methyl Ester | 95 | 92:8 |

| Chiral Guanidine 1f | α,β-Unsaturated Ethyl Ester | 94 | 92:8 |

| Chiral Guanidine 1f | α,β-Unsaturated Phenyl Ester | 94 | 94:6 |

Synthesis of Radiolabeled this compound Derivatives for Research Applications

The synthesis of radiolabeled compounds is essential for their use as radiotracers in biomedical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While direct radiolabeling of this compound is not commonly reported, established methods for labeling aromatic rings can be readily adapted. mdpi.com

A general strategy involves a two-step process. First, a precursor molecule is synthesized by introducing a suitable leaving group onto the aromatic ring of this compound. Common precursors include boronate esters for radiofluorination or halogenated (iodinated or brominated) derivatives for radioiodination or subsequent coupling reactions. mdpi.com For PET imaging with Fluorine-18, a common method is nucleophilic aromatic substitution, where a precursor (e.g., containing a nitro or trimethylammonium leaving group) is reacted with [¹⁸F]fluoride. Alternatively, copper-mediated radiofluorination of boronate precursors is also a viable method. mdpi.com For labeling with isotopes like Carbon-11, a precursor might be demethylated and then reacted with [¹¹C]methyl iodide or triflate. These synthetic routes enable the creation of targeted radiotracers for studying the biological distribution and target engagement of sulfamate-containing molecules in vivo. mdpi.com

| Isotope | Precursor Group on Aromatic Ring | Radiolabeling Reagent | Potential Reaction Type |

|---|---|---|---|

| ¹⁸F | -NO₂ | K[¹⁸F]F/K₂₂₂ | Nucleophilic Aromatic Substitution |

| ¹⁸F | -B(pin) | [¹⁸F]Cu(OTf)₂(py)₄ | Copper-Mediated Fluorination |

| ¹¹C | -OH | [¹¹C]CH₃I or [¹¹C]CH₃OTf | O-Alkylation |

| ¹²³I / ¹³¹I | -SnBu₃ | [¹²³I/¹³¹I]NaI / Oxidant | Iododestannylation |

| ¹²³I / ¹³¹I | -B(OH)₂ | [¹²³I/¹³¹I]NaI / Oxidant | Iododeboronation |

Mechanistic Investigations of Chemical Transformations Involving 2 Ethoxyphenyl Sulfamate

Nucleophilic Substitution Reactions at the Sulfamate (B1201201) Center

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. gacariyalur.ac.in In the context of 2-Ethoxyphenyl sulfamate, the sulfamate moiety is central to its reactivity, particularly in substitution reactions.

The sulfamate group (-OSO₂NH₂) in this compound is recognized for its capacity to function as an effective leaving group in various chemical transformations. smolecule.com A good leaving group is characterized by its ability to depart as a relatively stable, weakly basic molecule or ion. gacariyalur.ac.in The stability of the departing sulfamate anion contributes to its effectiveness in nucleophilic substitution reactions.

The utility of aryl sulfamates as leaving groups is prominently demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the sulfamate group is displaced by a new substituent. Mechanistic studies have shown that nickel and palladium complexes are effective catalysts for these transformations. researchgate.netnih.gov The process generally involves the oxidative addition of the aryl sulfamate to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. researchgate.netnih.gov While the formation of Ni(I) species can occur, it is often considered an off-cycle, detrimental process in what is proposed to be a primary Ni(0)/Ni(II) catalytic cycle. researchgate.netnih.gov The efficiency of these coupling reactions can be influenced by the electronic properties of the coupling partners and the specific ligands used with the metal catalyst. nih.govnih.gov

The ability of a species to act as a leaving group is typically inversely proportional to its basicity; the best leaving groups are the weakest bases. gatech.edu The sulfamate group, similar to sulfonates like tosylates and mesylates, is a derivative of a strong acid, which makes its conjugate base weak and therefore a good leaving group. libretexts.orgnih.gov

Table 1: Factors Influencing the Role of the Sulfamate Group as a Leaving Group

| Factor | Description | Impact on Reaction |

| Catalyst | Transition metals like Nickel (Ni) and Palladium (Pd) are used to facilitate the cleavage of the C-O bond of the aryl sulfamate. nih.govnih.gov | Enables reactions under milder conditions and at lower catalyst loadings compared to other systems. nih.gov |

| Ligands | Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and RuPhos are used to stabilize the metal center and promote oxidative addition. nih.govnih.gov | The choice of ligand can significantly increase reaction yields and efficiency. nih.gov |

| Reaction Conditions | Temperature and the nature of the base and solvent can affect the reaction outcome. nih.govnih.gov | Optimized conditions are crucial for achieving high yields, with some reactions proceeding even at room temperature. nih.govnih.gov |

| Electronic Properties | The electronic nature of both the aryl sulfamate and the coupling partner (e.g., boronic acid) influences the reaction rate. nih.gov | Electron-rich boronic acids may lead to higher yields compared to electron-deficient ones. nih.gov |

The synthesis of this compound itself, and related sulfamates, involves sulfation reactions where a sulfamate group is introduced onto a phenolic compound. These methods highlight the versatility of forming the sulfamate ester, which can then be used in subsequent reactions. smolecule.com

One common method is the direct sulfamation of the parent phenol (B47542), 2-ethoxyphenol (B1204887). This can be achieved by reacting the phenol with a sulfating agent like chlorosulfonic acid or a sulfur trioxide complex (e.g., SO₃·pyridine (B92270) or SO₃·DMF), followed by treatment with an amine. smolecule.commdpi.com Another general approach is the reaction of phenols with sulfamoyl chlorides under basic conditions. smolecule.com More recent advancements include the use of fluorosulfates, which react with amines in the presence of the phenol to generate sulfamates. smolecule.com A notable method involves the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction between aryl fluorosulfates and silylated hydroxyl groups, which has proven versatile for synthesizing a variety of complex molecules containing sulfate (B86663) diesters. nih.gov

Hydrolytic Pathways of this compound

Under aqueous conditions, this compound can undergo hydrolysis, breaking down to yield the corresponding amine (ammonia in the case of an unsubstituted sulfamate), 2-ethoxyphenol, and sulfuric acid (which exists as sulfonic acid or its salt). smolecule.com The mechanism of hydrolysis for sulfamate esters is highly dependent on the pH of the solution. nih.gov

In Acidic to Neutral Conditions (pH ~2-5): Studies on analogous phenylsulfamate esters suggest that hydrolysis proceeds via an associative S(N)2-type mechanism at the sulfur atom. nih.gov In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic sulfur center. This leads to the cleavage of the sulfur-oxygen bond (S-OAr) and the simultaneous formation of a new bond between sulfur and the oxygen of the water molecule. nih.govnih.gov This concerted process results in the formation of sulfamic acid and the corresponding phenol.

In Neutral to Moderately Alkaline Conditions (pH ≥ ~6-9): At higher pH values, a dissociative elimination-addition mechanism, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism, becomes dominant. nih.gov This pathway involves an initial, rapid deprotonation of the sulfamate nitrogen to form its conjugate base. This is followed by a slower, rate-determining unimolecular expulsion of the aryloxide leaving group (2-ethoxyphenoxide) to form a highly reactive N-sulfonylamine (HN=SO₂) intermediate. nih.gov This intermediate is then rapidly attacked by water or hydroxide (B78521) ions to produce sulfamic acid.

In More Alkaline Solutions: In strongly basic conditions, a second ionization can occur, forming a dianionic species which then expels the aryloxide leaving group. nih.gov

The hydrolysis of sulfamate esters is a critical consideration in fields like drug design, where these compounds are developed as inhibitors for enzymes like steroid sulfatase. nih.gov The rate of hydrolysis can impact the stability and efficacy of such compounds under physiological conditions. nih.gov

Table 2: pH-Dependent Hydrolysis Mechanisms of Aryl Sulfamates

| pH Range | Predominant Mechanism | Description | Products |

| Acidic (pH 2-5) | Associative S(N)2(S) | Nucleophilic attack of water at the sulfur atom, leading to S-O bond cleavage. nih.gov | Phenol, Sulfamic Acid |

| Neutral to Alkaline (pH ≥ 6) | Dissociative (E1cB) | Deprotonation of the amine followed by unimolecular expulsion of the aryloxide leaving group to form an N-sulfonylamine intermediate. nih.gov | Phenol, Sulfamic Acid |

Oxidative Transformations of the Sulfamate Moiety

In other contexts, sulfonyl derivatives are synthesized from precursor compounds via oxidation. For example, a sulfonyl purine (B94841) derivative was obtained through an SₙAr displacement followed by a high-yielding oxidation step. nih.gov Hypervalent iodine reagents are also widely used for a variety of oxidative transformations, including the oxidation of sulfur compounds. acs.org These general principles of using potent oxidizing agents could be applied to transform the sulfamate group or other parts of the this compound molecule, potentially leading to sulfonate-type structures or other oxidized products.

Participation in Electrophilic Aromatic Substitutions

The sulfamate group of this compound can influence electrophilic aromatic substitution (EAS) reactions. The initial step in EAS involves the attack of a pair of pi electrons from the aromatic ring on an electrophile, leading to a temporary disruption of aromaticity and the formation of a positively charged carbocation intermediate. chemistrytalk.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. chemistrytalk.orgmasterorganicchemistry.com

The ethoxy group at the ortho position of this compound is an electron-donating group. Electron-donating groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene (B151609). chemistrytalk.org They are known as activating groups and direct incoming electrophiles to the ortho and para positions due to the partial negative charges at these carbons in the resonance forms. chemistrytalk.org

Common electrophilic aromatic substitution reactions include:

Nitration: This reaction introduces a nitro group (—NO₂) onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comminia.edu.eg

Sulfonation: This process introduces a sulfonic acid group (—SO₃H) using fuming sulfuric acid (a mixture of SO₃ and H₂SO₄) to generate the HSO₃⁺ electrophile. masterorganicchemistry.com This reaction is notably reversible. minia.edu.eg

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃. chemistrytalk.orgminia.edu.eg

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Copper-catalyzed N-arylation reactions are significant in organic synthesis for creating arylamines and N-arylheterocyclic compounds. beilstein-journals.org These reactions often provide an alternative to palladium-catalyzed methods. nih.gov While the direct N-arylation of this compound using copper catalysis is not extensively detailed in the provided results, the general mechanism for copper-catalyzed N-arylation of amides, known as the Goldberg reaction, offers insights. nih.govnih.gov

The catalytic cycle is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The process involves two main stages: the activation of the aryl halide and the formation of the nucleophile. nih.gov The presence of chelating diamine ligands is crucial as they control the concentration of the active catalytic species. nih.govnih.gov The reaction is thought to proceed via a 1,2-diamine-ligated copper(I) amidate complex. nih.govnih.gov

A proposed mechanism for the copper-catalyzed N-arylation between aryl halides and nitriles involves the initial coordination of the nitrile to the copper catalyst, followed by hydrolysis and subsequent C–N coupling via an oxidative addition/reductive elimination pathway. rsc.org The hydrolysis of the nitrile group was identified as the rate-limiting step in this specific system. rsc.org

| Aspect | Description | References |

|---|---|---|

| General Reaction | Formation of C-N bonds by coupling an N-nucleophile with an aryl halide. | nih.gov |

| Catalyst | Typically a Copper(I) salt, often with a ligand. | beilstein-journals.orgnih.gov |

| Ligands | Chelating diamines are important for controlling catalyst activity. | nih.govnih.gov |

| Mechanism | Proceeds via a Cu(I)-mediated nucleophilic aromatic substitution, involving oxidative addition and reductive elimination steps. | nih.govrsc.org |

| Key Intermediate | A 1,2-diamine-ligated copper(I) amidate complex is suggested. | nih.govnih.gov |

Intramolecular C-H amination of sulfamate esters is a powerful reaction for synthesizing cyclic compounds. nih.gov These reactions can be catalyzed by dirhodium complexes. hku.hkacs.org The mechanism of these reactions has been studied using density functional theory (DFT) computations. hku.hkacs.org

For dirhodium(II,II) catalysts, the reaction is proposed to start with the oxidation of the catalyst to a triplet mixed-valent Rh₂(II,III)–nitrene radical. hku.hkacs.org This intermediate is poised to facilitate a radical hydrogen atom abstraction. hku.hkacs.org

Two main mechanistic pathways are considered for the subsequent C-H activation and C-N bond formation:

Concerted Mechanism: A direct C-H bond insertion occurs. This is suggested for reactions catalyzed by Rh₂(formate)₄. hku.hk

Stepwise (Radical) Mechanism: This involves two steps:

An initial intramolecular hydrogen abstraction to form a diradical intermediate. hku.hkacs.org

Subsequent C-N bond formation, which can occur after an intersystem crossing from a triplet to a singlet state. hku.hkacs.org This pathway is proposed for reactions catalyzed by Rh₂(N-methylformamide)₄. hku.hk

Cobalt(II) porphyrin complexes have also been shown to be effective catalysts for intramolecular radical C-H amination of sulfamoyl azides, proceeding through a 1e⁻ radical mechanism to form cyclic sulfamides. rsc.org

A position-selective C(sp³)–C(sp²) cross-coupling reaction has been developed that functionalizes unactivated C–H bonds at the γ-position of sulfamate esters. nih.govacs.org This method utilizes a dual catalytic system comprising a nickel pre-catalyst and a photoredox-capable molecule, such as an iridium complex, under visible light irradiation. nih.govacs.orgnih.gov

The key to the site-selectivity of this reaction is a 1,6-hydrogen atom transfer (HAT) process guided by the sulfamate ester directing group. nih.govacs.org This reaction proceeds directly from the N–H bond of the sulfamate ester, which is an advantage over previous methods that required prior oxidation of the nitrogen center. nih.govacs.org

A plausible mechanism involves the following steps:

Deprotonation of the sulfamate ester. nih.gov

Photoredox-mediated oxidation of the deprotonated sulfamate, followed by a 1,6-HAT to generate a γ-carbon-centered radical. nih.gov

This radical is then intercepted by a nickel-aryl complex, leading to the formation of the new C(sp³)–C(sp²) bond. nih.gov

This methodology has been shown to be effective for the arylation of secondary C–H centers with good yields and high selectivity. nih.govacs.org The reaction conditions are generally mild, operating at room temperature. nih.govorganic-chemistry.org

| Component | Role | Example | References |

|---|---|---|---|

| Directing Group | Guides the reaction to the γ-C(sp³)–H bond. | Pendant sulfamate ester | nih.govacs.org |

| Catalyst System | Dual catalysis for the cross-coupling reaction. | Nickel pre-catalyst and a photoredox catalyst (e.g., Iridium complex) | nih.govacs.orgnih.gov |

| Energy Source | Drives the photochemical process. | Visible light | nih.govorganic-chemistry.org |

| Key Mechanistic Step | Enables site-selectivity. | 1,6-hydrogen atom transfer (HAT) | nih.govacs.org |

Arynes are highly reactive intermediates that can be generated in situ and used in a variety of chemical transformations. wikipedia.org One method for generating arynes involves the use of ortho-magnesiated aryl O-sulfamates. canada.ca The N,N-diethyl-O-sulfamate group has been established as a directed metalation group (DMG). canada.ca

The process involves the deprotonation of an aryl O-sulfamate at the position ortho to the sulfamate group using a magnesium base. At higher temperatures, this ortho-magnesiated species can undergo elimination to form an aryne. canada.ca This aryne can then be trapped by various reagents, such as furan, to yield cycloaddition products. canada.ca

Another related method for aryne generation involves the use of 2-(trimethylsilyl)aryl precursors. nih.govacs.org For instance, 2-(trimethylsilyl)phenyl dimethylsulfamate has been prepared and investigated as an aryne precursor. nih.govacs.org The generation of the aryne from these precursors is typically induced by a fluoride source, which promotes the elimination of the trimethylsilyl (B98337) group and the leaving group (e.g., sulfamate). wikipedia.org

Sulfamate tethers are versatile tools in organic synthesis, facilitating intramolecular cyclization reactions to form various heterocyclic structures. nih.govchemrxiv.org These tethers can be readily attached to substrates and are effective nitrogen nucleophiles. nih.govchemrxiv.org

One significant application is in aza-Michael cyclizations, where the sulfamate nitrogen adds to a pendant α,β-unsaturated system (like an ester, ketone, or nitrile) in a 1,4-fashion. nih.govchemrxiv.org These reactions can be catalyzed by a base and often proceed with high yield and diastereoselectivity. nih.govchemrxiv.org The geometry of the starting olefin can significantly impact the reaction outcome. acs.org The use of chiral bifunctional guanidine (B92328) catalysts can render these cyclizations enantioselective. acs.orgnih.gov

The resulting cyclic products, such as oxathiazinanes, are valuable synthetic intermediates that can be further manipulated. acs.orgnih.gov The sulfamate tether strongly favors the formation of six-membered rings. chemrxiv.org

Another type of intramolecular cyclization is the aza-Wacker reaction, where a sulfamate-tethered olefin undergoes cyclization to form alkenyl oxathiazinanes, which serve as allylic amine surrogates. researchgate.net

Furthermore, intramolecular C-H amination of sulfamate esters, often mediated by rhodium catalysts, leads to the formation of smolecule.comhku.hknih.gov-oxathiazinane-2,2-dioxide heterocycles. nih.gov The mechanism of this transformation can vary depending on the oxidant used, potentially involving either a metallo-nitrene intermediate or an N-centered radical. nih.gov

Reactivity in Covalent Ligand-Directed Release Chemistry

Beyond intramolecular cyclizations, the sulfamate functional group has been engineered into sophisticated electrophilic warheads for applications in chemical biology, particularly in covalent ligand-directed release (CoLDR) chemistry. nih.govacs.org This strategy utilizes a "self-immolative" property of the sulfamate group upon reaction with a biological nucleophile. acs.orgresearchgate.net

In the quest for covalent inhibitors suitable for in vivo use, researchers have developed α-sulfamate acetamides as a class of electrophiles with tunable reactivity. nih.govuark.eduexlibrisgroup.com Unlike highly reactive chloroacetamides, sulfamate acetamides exhibit attenuated and adjustable reactivity, making them more suitable for targeted applications. nih.govacs.org The reactivity can be modulated based on the nature of the amine group attached to the sulfamate. researchgate.net

When a sulfamate acetamide (B32628) reacts with a target nucleophile, such as a cysteine residue on a protein, it forms a covalent bond. acs.orgresearchgate.net This is followed by the self-immolative release of the sulfamate portion, which fragments into sulfur trioxide and a free amine. researchgate.net This mechanism is central to CoLDR chemistry. nih.govacs.org It allows for the targeted delivery and release of a "payload" or, conversely, the traceless, site-specific labeling of a protein. nih.govacs.org

This technology has been successfully applied in the context of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441). nih.govacs.orgacs.org By replacing the native acrylamide (B121943) warhead of ibrutinib with various sulfamate acetamides, researchers created analogues with low reactivity but comparable potency in protein labeling and kinase inhibition assays. nih.govacs.org These sulfamate analogues also showed improved buffer and metabolic stability compared to corresponding chloroacetamide and sulfonate electrophiles. researchgate.net

The CoLDR application was demonstrated by designing ibrutinib-based sulfamate acetamides that, upon covalently binding to Cys481 of BTK, release the directing ligand while leaving behind a small tag (e.g., a methyl or alkyne group) on the protein. nih.govresearchgate.net This enables precise, site-specific labeling of endogenous proteins in a cellular context. nih.gov

| Compound | Electrophile Type | Target | IC50 (nM) | Labeling Efficiency | Source |

| Ibrutinib | Acrylamide | BTK | 2.1 | >95% in 10 min | nih.gov |

| Analogue 3a | Chloroacetamide | BTK | - | >95% in 10 min | nih.govresearchgate.net |

| Analogue 3b | Sulfonate Acetamide | BTK | 6.0 | >95% in 10 min | nih.govresearchgate.net |

| Analogue 3c | Sulfamate Acetamide | BTK | 3.6 | >95% in 10 min | nih.govresearchgate.net |

This table compares the performance of ibrutinib with its analogues featuring different electrophilic warheads, demonstrating the efficacy of sulfamate acetamides. Data is from cellular pBTK inhibition assays and intact protein mass spectrometry.

This versatile chemistry represents a significant addition to the toolkit of electrophiles available for developing covalent inhibitors and chemical biology probes. nih.govnih.gov

Structure Activity Relationships Sar and Molecular Design Principles for 2 Ethoxyphenyl Sulfamate Analogues

Elucidating the Influence of the 2-Ethoxyphenyl Moiety on Chemical Reactivity and Biological Interactions

The ethoxy group at the ortho position of the phenyl ring is an electron-donating group. This electronic influence can affect the reactivity of the entire molecule. For instance, in studies of phenyl sulfonates, which share structural similarities with phenyl sulfamates, the presence of an electron-donating methoxy (B1213986) group was found to increase the stability of the corresponding cation radical intermediate formed during oxidation reactions. nih.gov This suggests that the 2-ethoxy group in 2-ethoxyphenyl sulfamate (B1201201) could similarly stabilize reactive intermediates, potentially influencing its metabolic pathways and interactions with biological systems.

From a biological interaction perspective, the 2-ethoxyphenyl moiety can play a crucial role in how the molecule fits into the active site of a target enzyme. For example, in the design of selective serotonin (B10506) 5-HT2A receptor agonists, the substitution of methoxy groups with ethoxy groups on the phenyl ring was explored. While the 2-ethoxy analogue showed a decrease in potency compared to the dimethoxy parent compound, it highlighted the sensitivity of the receptor's binding pocket to the size and nature of the ortho-substituent. nih.gov This demonstrates that the 2-ethoxyphenyl group can be a critical determinant of binding affinity and selectivity.

Systematic Variation of Substituents on the Phenyl Ring and Sulfamate Nitrogen

The substitution pattern on the phenyl ring of aryl sulfamates is a critical determinant of their electronic and steric properties, which in turn dictates their reactivity and biological activity. Ortho-substitution, in particular, can have profound effects.

Electronic Effects: Substituents at the ortho position can either donate or withdraw electron density from the aromatic ring through inductive and resonance effects. libretexts.org Electron-donating groups, such as the ethoxy group in 2-ethoxyphenyl sulfamate, increase the electron density of the ring. This can enhance the reactivity of the ring towards electrophiles and influence the pKa of the sulfamate group. Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive towards electrophiles. mdpi.com These electronic modifications can be strategically employed to fine-tune the binding affinity of the molecule for its target. For instance, in the development of inhibitors for Ewing's sarcoma, it was found that electron-donating groups at the para-position of a phenyl ring were most favorable for activity. nih.gov

Steric Effects: The size and shape of the ortho-substituent introduce steric hindrance, which can influence the molecule's conformation and its ability to access the binding site of a target. libretexts.org A bulky ortho-substituent may prevent the molecule from adopting the optimal conformation for binding, thereby reducing its activity. However, in some cases, steric bulk can be advantageous, for example, by promoting a specific binding orientation or by displacing water molecules from a binding pocket. The introduction of an α-naphthyl group, for instance, can generate steric hindrance that negatively affects transport properties in molecular materials. researchgate.net The interplay between electronic and steric effects of ortho-substituents is a key consideration in the rational design of potent and selective inhibitors.

Below is an interactive table summarizing the general effects of different ortho-substituents on the electronic and steric properties of a phenyl ring.

| Substituent | Electronic Effect | Steric Effect |

| -OCH2CH3 (Ethoxy) | Electron-donating | Moderate |

| -CH3 (Methyl) | Electron-donating | Small |

| -Cl (Chloro) | Electron-withdrawing | Small |

| -NO2 (Nitro) | Electron-withdrawing | Moderate |

| -C(CH3)3 (tert-Butyl) | Electron-donating | Large |

The nitrogen atom of the sulfamate group provides another point for structural modification that can significantly impact reaction outcomes. Substitution on the sulfamate nitrogen can influence the efficiency and selectivity of cyclization reactions, which are important for synthesizing complex heterocyclic structures.

In metal-catalyzed C-H amination reactions, the nature of the N-substituent on the sulfamate can direct the regioselectivity and stereoselectivity of the cyclization. For example, in rhodium-catalyzed reactions, the cyclization of sulfamate esters can lead to the formation of oxathiazinanes. nih.gov The stereochemical outcome of these reactions can be controlled by the substituents on the sulfamate backbone. For instance, substitution at the α-carbon of the sulfamate ester favors the formation of the 1,3-syn diastereomer, while substitution at the β-carbon leads to the 1,2-anti isomer. nih.gov

Furthermore, the presence of certain N-substituents can influence the reaction's efficiency. Studies on the ring-opening of aziridines by pendant sulfamates have shown that unsubstituted, N-alkyl, and N-aryl sulfamates can all participate effectively in the cyclization reaction. researchgate.net The choice of N-substituent can also be critical in preventing side reactions. In one-flow syntheses of N-substituted sulfamate esters, the choice of a tertiary amine base was crucial to suppress the formation of an unexpected symmetrical sulfite (B76179) byproduct. nii.ac.jp

The following table provides examples of how N-substitution can affect cyclization reactions involving sulfamates.

| N-Substituent | Reaction Type | Effect on Efficiency/Selectivity |

| -H (Unsubstituted) | Aziridine ring-opening | Effective cyclization |

| -Alkyl | Aziridine ring-opening | Effective cyclization |

| -Aryl | Aziridine ring-opening | Effective cyclization |

| -Boc | Rh-catalyzed C-H amination | Can alter diastereoselectivity |

Structure-Mechanism Relationships in Enzyme Inhibition by Sulfamate Analogues

The sulfamate moiety (-O-SO2NH2) is a well-established zinc-binding group (ZBG) and is a key feature in a major class of carbonic anhydrase inhibitors (CAIs). researchgate.netmdpi.com Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov The catalytic mechanism involves a zinc-bound hydroxide (B78521) ion that acts as a nucleophile.

Sulfamate-based inhibitors function by mimicking the transition state of the CO2 hydration reaction. tandfonline.com The sulfamate group binds to the catalytic zinc ion in a deprotonated, anionic form (R-O-SO2NH-), displacing the catalytically essential water molecule/hydroxide ion. tandfonline.comnih.gov This coordination to the zinc ion is typically in a tetrahedral geometry, with the sulfamate anion occupying one of the coordination sites. nih.govtandfonline.com This binding prevents the enzyme from carrying out its catalytic function.

Steroid sulfatase (STS) is another important enzyme target for which sulfamate-based inhibitors have been developed. STS is responsible for hydrolyzing steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), into their active forms. In hormone-dependent cancers like breast cancer, inhibiting STS can reduce the levels of estrogens that stimulate tumor growth.

Aryl sulfamate analogues, such as estrone-3-O-sulfamate (EMATE) and non-steroidal inhibitors like Irosustat, act as active-site-directed, irreversible inhibitors of STS. acs.orgnih.gov The mechanism of inhibition involves the sulfamate group acting as a substrate mimic. unifi.it The inhibitor binds to the active site of STS, and the enzyme initiates its catalytic cycle as it would with its natural substrate.

The key step in the inactivation is the transfer of the sulfamoyl group (-SO2NH2) from the inhibitor to a specific residue in the enzyme's active site. nih.gov In human STS, this residue is a catalytically crucial formylglycine (fGly). unifi.it The hydroxyl group of the fGly residue attacks the sulfur atom of the sulfamate, leading to the cleavage of the aryl-oxygen bond and the formation of a covalent sulfamoyl-enzyme intermediate. This process is known as sulfamoylation . nih.govunifi.it This covalent modification of the active site residue results in the irreversible inactivation of the enzyme. nih.gov The potency of these inhibitors is often time-dependent, which is a characteristic feature of irreversible inhibition. acs.org

Design Considerations for Potency and Isoform Selectivity in Enzyme Inhibitors

The design of potent and isoform-selective enzyme inhibitors is a cornerstone of modern drug discovery. For analogues of this compound, which often target metalloenzymes like carbonic anhydrases (CAs), achieving high potency and selectivity is paramount. tandfonline.combezmialem.edu.tr The underlying principle involves exploiting the subtle differences in the active site architectures of various enzyme isoforms. nih.govresearchgate.net

A key strategy is the incorporation of a "zinc-binding group" (ZBG) within the inhibitor's scaffold, as the active site of CAs features a catalytic zinc ion. tandfonline.com While primary sulfonamides are effective ZBGs, they often lack isoform selectivity. tandfonline.com Consequently, research has shifted towards secondary and tertiary sulfonamides, which have demonstrated greater selectivity for cancer-related isoforms like hCA IX and XII. tandfonline.com

Key Design Principles:

Exploiting Unique Active Site Features: A successful approach to designing isoform-selective inhibitors involves targeting unique amino acid residues within the active site of the desired isoform. For instance, the Leu198/Phe198 substitution in human carbonic anhydrase III (hCA III) interferes with the binding of conventional aromatic sulfonamides. nih.govresearchgate.net This distinction allows for the design of inhibitors with long, flexible aliphatic sulfonamide moieties that can bypass the bulky Phe198 residue and coordinate with the zinc ion, leading to potent and selective inhibition of hCA III. nih.govresearchgate.net

Modulating Lipophilicity and Polarity: The introduction of different substituents can significantly impact an inhibitor's potency and selectivity. For example, in the design of PI3Kγ inhibitors, the replacement of a methyl substituent with polar sulfonamide groups influenced both binding affinity and pharmacokinetic properties. acs.org

Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling allows for the rational design of inhibitors that can form specific interactions with the target enzyme. This approach has been instrumental in developing highly potent inhibitors for various targets, including HIV-1 protease and β2-adrenoceptors. nih.govacs.org

Table 1: Research Findings on Isoform Selectivity

| Finding | Implication for this compound Analogues |

| Secondary and tertiary sulfonamides exhibit greater selectivity for cancer-related carbonic anhydrase isoforms (hCA IX and XII) over off-target isoforms (hCA I and II). tandfonline.combezmialem.edu.tr | Modification of the sulfamate group in this compound to a secondary or tertiary sulfonamide could enhance its selectivity for specific CA isoforms, potentially leading to more targeted therapeutic agents. |

| Aliphatic sulfonamides with flexible chains can bypass bulky residues in the active site of hCA III, leading to potent and selective inhibition. nih.govresearchgate.net | Introducing flexible aliphatic chains to the this compound scaffold could be a viable strategy to achieve selectivity for enzymes with sterically hindered active sites. |

| The introduction of polar groups, such as sulfonamides, can improve the pharmacokinetic properties and binding affinity of inhibitors. acs.org | The inherent sulfamate group in this compound already provides a polar moiety. Further modifications could be explored to optimize its polarity and enhance its overall profile as an enzyme inhibitor. |

| Small structural modifications, such as the addition of a methyl group or changing the length of an alkyl chain, can significantly impact the inhibitory activity and selectivity of a compound. nih.govuq.edu.auacs.org | Fine-tuning the substituents on the ethoxyphenyl ring of this compound is likely to be a critical factor in optimizing its potency and isoform selectivity. Even minor changes to the ethoxy group or the substitution pattern on the phenyl ring could lead to substantial differences in biological activity. |

| The use of molecular hybridization, combining features of different known inhibitors, can lead to the development of novel compounds with improved activity. sci-hub.se | A hybrid approach, integrating the this compound scaffold with structural motifs from other potent and selective enzyme inhibitors, could be a promising avenue for the design of new and more effective therapeutic agents. |

Structure-Based Molecular Design Approaches for this compound Derivatives

Structure-based molecular design is a powerful paradigm that leverages the three-dimensional structural information of a biological target to design potent and selective ligands. nih.gov This approach is particularly relevant for the development of this compound derivatives, where understanding the precise interactions with the target enzyme is crucial for optimizing their inhibitory activity.

The process typically begins with the determination of the high-resolution crystal structure of the target protein, often in complex with a known inhibitor. nih.gov This structural information provides a detailed map of the binding site, highlighting key interactions and potential areas for modification. Computational tools, such as molecular docking and molecular dynamics simulations, are then employed to predict the binding modes and affinities of novel, designed compounds. nih.govresearchgate.netfrontiersin.org

A key aspect of this approach is the ability to design ligands that form specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target protein. For instance, in the design of HIV-1 protease inhibitors, new tricyclic ligands were designed to enhance ligand-backbone binding and van der Waals interactions within the protease active site. nih.gov Similarly, for Keap1-Nrf2 inhibitors, molecular docking studies were used to understand the different activities of a series of naphthalensulfonamide derivatives. sci-hub.se

The iterative nature of structure-based design, where the biological evaluation of designed compounds feeds back into the next round of design, allows for the progressive refinement of inhibitors with improved properties. This cycle of design, synthesis, and testing has been successfully applied to discover novel inhibitors for a wide range of targets. acs.org

Conformational Analysis and its Implications for Molecular Recognition in Chemical and Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a critical component in understanding molecular recognition. frontiersin.orguu.senih.gov For flexible molecules like this compound, which can adopt multiple conformations, identifying the biologically active conformation is a key challenge. nih.gov

Various experimental and computational techniques are employed for conformational analysis. NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution, as demonstrated in the analysis of 2,6-diarylpiperidin-4-one semicarbazones. asianpubs.org X-ray crystallography provides precise information about the conformation of molecules in the solid state. cdnsciencepub.com Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the relative energies of different conformations and to explore the conformational landscape of a molecule. scielo.br

The conformation of a molecule can be significantly influenced by its environment. rsc.org For example, the binding of a ligand to a protein can induce conformational changes in both the ligand and the protein, a phenomenon known as "induced fit." Understanding these conformational changes is crucial for elucidating the mechanism of molecular recognition.

The implications of conformational analysis for this compound and its analogues are profound. The relative orientation of the ethoxy group, the phenyl ring, and the sulfamate moiety will dictate how the molecule presents itself to its biological target. Different conformations may expose different functional groups, leading to variations in binding affinity and selectivity. Therefore, a thorough understanding of the conformational preferences of these molecules is essential for the rational design of new derivatives with enhanced biological activity.

Computational Chemistry and Theoretical Modeling Studies of 2 Ethoxyphenyl Sulfamate

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 2-Ethoxyphenyl sulfamate (B1201201).

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

There are no available DFT studies detailing the optimized molecular geometry, bond lengths, bond angles, or electronic structure of 2-Ethoxyphenyl sulfamate.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound have not been reported in the searched literature.

Atomic Charge Distribution (MPA, NPA) and Molecular Electrostatic Potential (MEP) Mapping

Data on Mulliken Population Analysis (MPA), Natural Population Analysis (NPA), or MEP maps to identify electrophilic and nucleophilic sites of this compound are not available.

Fukui Functions for Electrophilic and Nucleophilic Site Prediction

There are no published calculations of Fukui functions to predict the sites for electrophilic and nucleophilic attack on the this compound molecule.

Spectroscopic Property Predictions

No theoretical predictions for the spectroscopic properties of this compound were found.

Theoretical UV-Visible Spectroscopy

There are no available time-dependent DFT (TD-DFT) or other theoretical studies that predict the UV-Visible absorption spectra of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations using GIAO Approximation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods serves as a valuable tool for verifying experimental data and assigning signals to specific nuclei. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. researchgate.netimist.ma This quantum mechanical method, typically employed within a Density Functional Theory (DFT) framework, effectively addresses the issue of gauge-dependence, leading to accurate predictions of isotropic shielding values. imist.ma

The computational process involves first optimizing the geometry of the this compound molecule to find its lowest energy conformation. researchgate.net Following optimization, the GIAO calculation is performed at a chosen level of theory and basis set (e.g., B3LYP/6-311+G(2d,p)) to compute the absolute magnetic shielding tensors for each atom (e.g., ¹H and ¹³C). github.io These absolute values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_ref - σ_sample. imist.ma Empirical scaling factors may be applied to further improve the correlation between calculated and experimental values. github.io

While specific GIAO calculations for this compound are not prominent in published literature, a hypothetical table of predicted ¹³C NMR chemical shifts can be constructed to illustrate the expected results from such a study.

Interactive Table 1: Illustrative GIAO-Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound. This table presents hypothetical data that would be generated from a GIAO NMR chemical shift computation study.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| C=C (C-O) | 148.5 | 148.2 | 0.3 |

| C=C (C-S) | 145.0 | 144.7 | 0.3 |

| C=C | 128.9 | 128.6 | 0.3 |

| C=C | 125.4 | 125.1 | 0.3 |

| C=C | 121.8 | 121.5 | 0.3 |

| C=C | 115.2 | 114.9 | 0.3 |

| O-CH₂ | 64.7 | 64.4 | 0.3 |

| CH₃ | 14.9 | 14.7 | 0.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, stability, and intermolecular interactions over time, providing insights that are inaccessible through static modeling alone. nih.govnih.gov

For a flexible molecule like this compound, which contains rotatable bonds in its ethoxy and sulfamate groups, MD simulations are ideal for exploring its conformational landscape. nih.gov An MD simulation would be initiated with an optimized structure of the molecule solvated in a box of water molecules to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of this trajectory allows for the study of:

Dihedral Angle Distribution: Monitoring the rotation around key bonds, such as the C-O-S-N and C-C-O-C linkages, reveals the preferred orientations and the energy barriers between different conformers.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone over time indicates its structural stability. A system that reaches a stable RMSD value is considered to be at equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. For this compound, higher RMSF values would be expected for the terminal methyl and sulfamate groups, indicating greater mobility compared to the more rigid phenyl ring. mdpi.com

These analyses provide a detailed picture of the molecule's dynamic behavior and the relative populations of its stable conformers in solution.

When a potential biological target is identified, MD simulations are crucial for understanding the stability and dynamics of the ligand-protein complex. nih.gov After docking this compound into the active site of a target protein, an MD simulation of the entire complex is performed. mdpi.com

This simulation can:

Validate the Docking Pose: A stable binding pose from docking should remain consistent throughout the MD simulation, with the ligand exhibiting low RMSD relative to the protein's binding pocket. acs.org

Analyze Intermolecular Interactions: The simulation allows for the tracking of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues over time. The persistence of these interactions is a strong indicator of their importance for binding affinity. acs.org

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these induced-fit effects, which are critical for biological function and cannot be observed in rigid docking studies. nih.gov For example, the simulation could show a key protein side-chain moving to form a new hydrogen bond with the sulfamate group.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to screen virtual libraries and to understand the molecular basis of ligand-receptor interactions. rjptonline.org

Given that many aryl sulfamate derivatives are known inhibitors of enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs), these proteins represent plausible biological targets for this compound. nih.govwiley.com Molecular docking studies can predict how this compound would bind to the active sites of these enzymes.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., human CA II or STS). A docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, and a scoring function estimates the binding affinity for each pose. nih.gov The pose with the best score (lowest binding energy) is predicted as the most likely binding mode. mdpi.com

Interactive Table 2: Illustrative Molecular Docking Results for this compound with Potential Biological Targets. This table shows hypothetical binding affinities and key interacting residues that could be identified in a molecular docking study.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 2CBE | -7.8 | His94, His96, His119, Thr199, Thr200 |

| Steroid Sulfatase | 1P49 | -8.5 | Asp35, Arg98, Phe157, FGly75 |

The detailed view of the predicted binding pose from molecular docking allows for the elucidation of the compound's potential inhibitory mechanism. nih.gov For sulfamate-containing inhibitors, the mechanism often involves specific interactions mediated by the sulfamate group. tandfonline.com

Inhibition of Carbonic Anhydrase (CA): In the active site of CA, a critical zinc ion (Zn²⁺) is coordinated by three histidine residues and a water molecule/hydroxide (B78521) ion. wiley.com Docking studies of sulfamate inhibitors typically show the sulfamate group displacing the water molecule and directly coordinating with the Zn²⁺ ion. tandfonline.com The NH₂ and SO₂ moieties of the sulfamate group also form a network of hydrogen bonds with conserved residues like Thr199, which is crucial for stabilizing the inhibitor in the active site. wiley.comtandfonline.com It is hypothesized that this compound would adopt a similar binding mode, with its sulfamate group targeting the catalytic zinc and its ethoxyphenyl ring occupying a nearby hydrophobic pocket.

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning have become indispensable tools in modern drug discovery, offering powerful methods to analyze chemical data, predict biological activity, and design novel therapeutic agents. nih.govneovarsity.org These computational approaches streamline the early phases of drug development by enabling the rapid screening of vast chemical libraries and optimizing lead compounds with greater efficiency and precision. hilarispublisher.comdesertsci.com For a compound like this compound and its derivatives, these techniques provide a framework for understanding how structural modifications influence biological function, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural, physicochemical, or electronic properties. nih.govtandfonline.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

The process of building a QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds, such as derivatives of this compound, with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. deeporigin.com These can range from simple 1D descriptors like molecular weight to complex 3D descriptors related to the molecule's spatial arrangement. ucsb.edudrugdesign.org

Model Development: Using statistical and machine learning algorithms—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Random Forest (RF) and Support Vector Machines (SVM)—a relationship is established between the descriptors and the observed activity. nih.govoup.comnih.gov

Validation: The model's predictive power is rigorously tested using internal methods (like cross-validation) and, most importantly, an external test set of compounds not used in model development. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study would explore how different substituents on the phenyl ring affect a specific biological activity. Key descriptors would likely include those related to lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants, HOMO/LUMO energies), and steric properties (e.g., molar refractivity). ucsb.edudrugdesign.org For instance, a QSAR model might reveal that electron-withdrawing groups at the para-position increase activity, while bulky groups at the ortho-position decrease it. Such insights are invaluable for guiding the next cycle of synthesis and optimization. nih.gov

Table 1: Illustrative QSAR Descriptors for Hypothetical this compound Derivatives

This interactive table presents a hypothetical set of molecular descriptors for a series of this compound derivatives and their corresponding experimental biological activity. The goal of a QSAR study would be to create a mathematical equation that relates these descriptors to the activity, allowing for the prediction of new compounds' potency.

| Compound ID | Substituent (R) | LogP (Lipophilicity) | Molar Refractivity (Steric) | Electronic Parameter (σ) | Experimental Activity (pIC₅₀) |

| 1 | H | 2.15 | 55.4 | 0.00 | 5.8 |

| 2 | 4-Cl | 2.86 | 60.4 | 0.23 | 6.5 |

| 3 | 4-CH₃ | 2.67 | 60.0 | -0.17 | 6.1 |

| 4 | 4-NO₂ | 2.03 | 60.1 | 0.78 | 7.2 |

| 5 | 3-OCH₃ | 2.13 | 63.0 | 0.12 | 5.9 |

| 6 | 2-F | 2.29 | 55.3 | 0.06 | 5.5 |

Rational Molecular Design through Computational Approaches

Rational drug design utilizes the three-dimensional structure of biological targets, such as enzymes or receptors, to design molecules that can specifically interact with them. openmedicinalchemistryjournal.comgoogle.com This structure-based approach is a cornerstone of modern medicinal chemistry, allowing for the creation of highly selective and potent inhibitors. desertsci.com For this compound, if its biological target is known, computational tools like molecular docking can be employed to accelerate the design of improved derivatives. benthamscience.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov By simulating the interaction between a derivative of this compound and the active site of its target enzyme, researchers can visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govacs.org For example, docking studies on other sulfamate-based inhibitors have shown that the sulfamate group often mimics the natural sulfate (B86663) substrate and forms crucial interactions within the enzyme's catalytic region. acs.orgresearchgate.net

This predictive capability allows chemists to:

Identify Promising Candidates: Screen virtual libraries of compounds to identify those most likely to bind strongly to the target. openmedicinalchemistryjournal.com

Optimize Lead Compounds: Suggest specific structural modifications to enhance binding affinity or improve selectivity. For instance, if docking reveals an empty hydrophobic pocket in the active site, a derivative with an appropriately placed lipophilic group can be designed to fill it. nih.gov

Elucidate Structure-Activity Relationships: Provide a structural basis for the empirical observations from QSAR studies. benthamscience.com

The insights gained from these computational experiments guide the synthetic chemistry efforts, reducing the trial-and-error nature of drug discovery and focusing resources on compounds with a higher probability of success. hilarispublisher.com

Table 2: Example of Rational Design Using Predicted Docking Scores